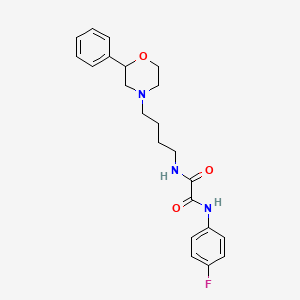

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluorophenyl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide, commonly known as FPh-Phe-Bu-OMe, is a compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

- The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules . Medicinal chemists often explore pyrrolidine derivatives due to their sp3-hybridization, stereochemistry, and three-dimensional coverage. Researchers have synthesized bioactive compounds containing the pyrrolidine ring, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These derivatives show promising target selectivity and potential for drug development.

- Structure–activity relationship (SAR) studies have revealed that substituents on the N’ position influence antibacterial activity. For instance, N’-Ph (phenyl) substituents enhance activity compared to N’-Et (ethyl) or N’-H (hydrogen) groups . Understanding these relationships can guide the design of potent antibacterial agents.

- The compound’s oxalamide moiety can participate in Suzuki–Miyaura cross-coupling reactions, a valuable method for carbon–carbon bond formation . Researchers can leverage this reactivity for the synthesis of complex organic molecules.

- Certain derivatives of this compound have been screened for anti-HIV activity. For example, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were evaluated against HIV-1 and HIV-2 strains . Investigating their mechanisms of action could lead to potential antiviral therapies.

- The stereogenic carbons in the pyrrolidine ring can result in different biological profiles for drug candidates. Researchers study how different stereoisomers and spatial orientations of substituents affect binding to enantioselective proteins . This knowledge informs drug design strategies.

Medicinal Chemistry and Drug Discovery

Antibacterial Agents

Catalysis and Organic Synthesis

Anti-HIV Research

Enantioselective Protein Binding

properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3/c23-18-8-10-19(11-9-18)25-22(28)21(27)24-12-4-5-13-26-14-15-29-20(16-26)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQWFHLGMSRYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2458726.png)

![Tert-butyl 2-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2458727.png)

![2-(4-chlorophenyl)-N'-[(1E)-(4-methoxyphenyl)methylidene]-1,3-thiazole-4-carbohydrazide](/img/structure/B2458730.png)

![5-Benzyl-2-(5-chloropyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2458734.png)

![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2458735.png)

![N-(2,5-dimethoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458737.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458739.png)

![2-fluoro-N-[(1-methanesulfonylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2458741.png)

![N-(benzo[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2458743.png)

![1-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2458744.png)